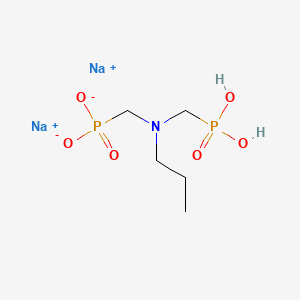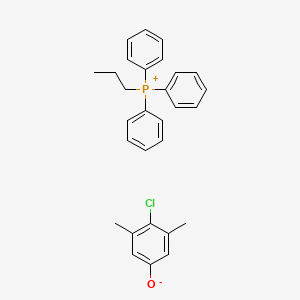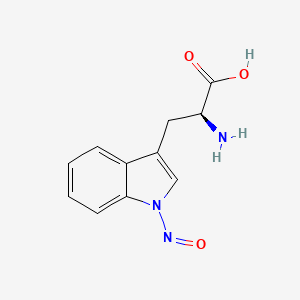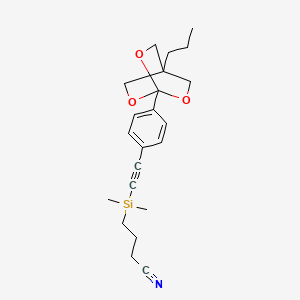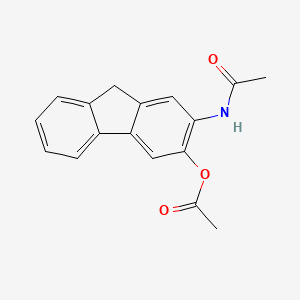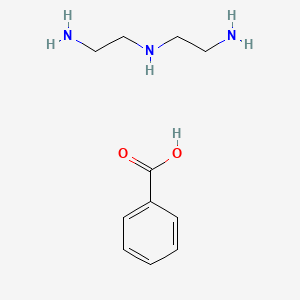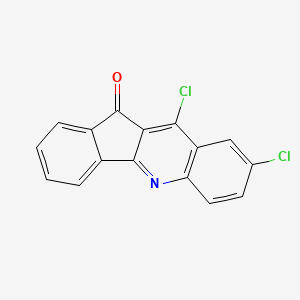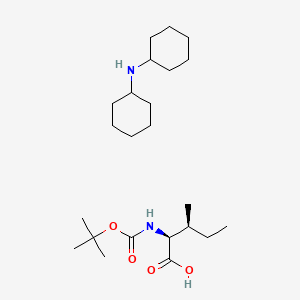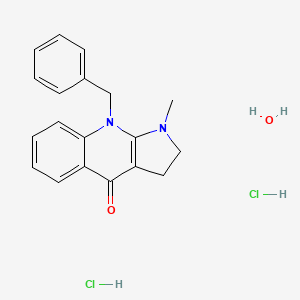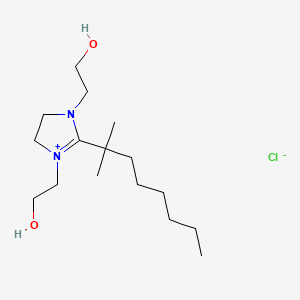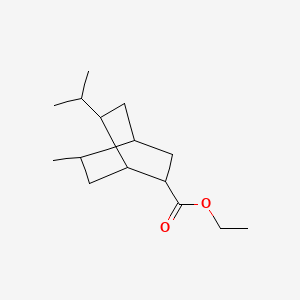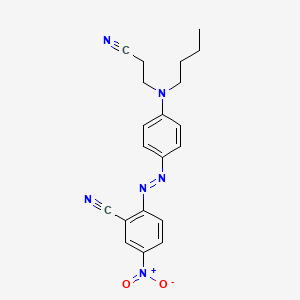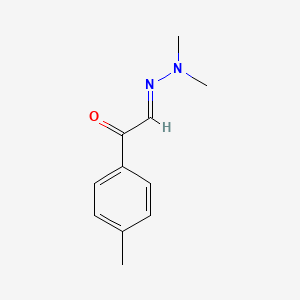
p-Tolylglyoxal N,N-dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Tolylglyoxal N,N-dimethylhydrazone: is an organic compound with the molecular formula C₁₁H₁₄N₂O It is a derivative of glyoxal, where the glyoxal moiety is substituted with a p-tolyl group and the hydrazone is formed with N,N-dimethylhydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-tolylglyoxal with N,N-dimethylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: p-Tolylglyoxal N,N-dimethylhydrazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines, hydrazines.
Substitution: Various substituted hydrazones.
Applications De Recherche Scientifique
Chemistry: p-Tolylglyoxal N,N-dimethylhydrazone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound can be used as a reagent for the modification of biomolecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of p-Tolylglyoxal N,N-dimethylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This reactivity is due to the nucleophilic nature of the hydrazone moiety, which can attack electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
- Phenylglyoxal N,N-dimethylhydrazone
- p-Methoxyphenylglyoxal N,N-dimethylhydrazone
- p-Bromophenylglyoxal N,N-dimethylhydrazone
Comparison: p-Tolylglyoxal N,N-dimethylhydrazone is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The presence of the methyl group in the p-tolyl moiety can also influence the compound’s solubility and stability .
Propriétés
Numéro CAS |
24407-35-0 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(2E)-2-(dimethylhydrazinylidene)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9-4-6-10(7-5-9)11(14)8-12-13(2)3/h4-8H,1-3H3/b12-8+ |
Clé InChI |
BYWZDRVDOARNLV-XYOKQWHBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C=N/N(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



